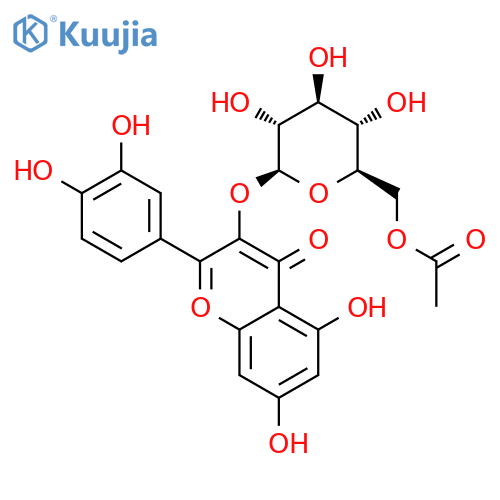Cas no 54542-51-7 (Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate)

Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate 化学的及び物理的性質
名前と識別子
-
- quercetin-3-o-beta-d-glucopyranosyl-6''-acetate
- QUERCETIN-3-O-B-D-GLUCOSE-6''-ACETATE(RG)
- QUERCETIN-3-O-b-D-GLUCOSE-6''-ACETATE(RG) PrintBack
- Quercetin-3-O-glucose-6''-acetate
- QUERCETIN-3-O-β-D-GLUCOPYRANOSYL-6''-ACETATE
- 6"
- QUERCETIN-3-O-B-D-GLUCOPYRANOSYL-6'-ACETATE
- QUERCETIN-3-O-D-GLUCOPYRANOSYL-6'-ACETATE
- QUERCETIN-3-O-GLUCOSE-6'-ACETATE
- Quercetin 3-O-(6"-O-acetyl)glucoside
- 6"-O-Acetylisoquercitrin
- FT-0700761
- Quercetin-3-O-glucosyl-6''-acetate
- [6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
- QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-6-ACETATE
- MFCD00145197
- Quercetin 3-O-(6''-acetyl-glucoside)
- Quercetin 3-(6-O-acetyl-beta-glucoside)
- CHEMBL250695
- ACon1_000579
- Quercetin 3-O-(6-O-acetyl-beta-D-glucopyranoside)
- [(2R,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl]oxy}-3,4,5-trihydroxyoxan-2-yl]methyl acetate
- BRD-K02843320-001-01-7
- 54542-51-7
- QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-6'-ACETATE
- AKOS030632333
- [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
- Q63408833
- DTXSID201248342
- QUERCETIN-3-O-B-D-GLUCOPYRANOSYL-6''-ACETATE
- MEGxp0_000513
- HY-137907
- CHEBI:177072
- FS-8135
- ((2R,3S,4S,5R,6S)-6-(2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl acetate
- CS-0142835
- 6'-O-Acetylisoquercitrin
- 3-[(6-O-Acetyl-?-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- [(2R,3S,4S,5R,6S)-6-{[2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-4-OXOCHROMEN-3-YL]OXY}-3,4,5-TRIHYDROXYOXAN-2-YL]METHYL ACETATE
- 3-[(6-O-Acetyl-ss-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
- DA-77289
- Quercetin-3-glucoside-6''-acetate
- Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate
-
- MDL: MFCD00145197
- インチ: InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17-,19+,20-,23+/m1/s1
- InChIKey: IGLUNMMNDNWZOA-LNNZMUSMSA-N
- ほほえんだ: CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 506.10600
- どういたいしつりょう: 506.10604075g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 13
- 重原子数: 36
- 回転可能化学結合数: 6
- 複雑さ: 861
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 213Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.8±0.1 g/cm3
- ふってん: 848.3±65.0 °C at 760 mmHg
- フラッシュポイント: 292.9±27.8 °C
- PSA: 216.58000
- LogP: 0.03190
- じょうきあつ: 0.0±3.3 mmHg at 25°C
Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2126-1 mg |
Quercetin-3-O-glucose-6''-acetate |
54542-51-7 | 1mg |
¥1590.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2126-5mg |
Quercetin-3-O-glucose-6''-acetate |
54542-51-7 | 97.48% | 5mg |
¥ 1700 | 2023-09-07 | |
| A2B Chem LLC | AG17596-5mg |
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-6''-ACETATE |
54542-51-7 | powder | 5mg |
$385.00 | 2024-04-19 | |
| MedChemExpress | HY-137907-5mg |
6"-O-Acetylisoquercitrin |
54542-51-7 | 5mg |
¥2890 | 2024-04-18 | ||
| A2B Chem LLC | AG17596-10mg |
QUERCETIN-3-O-BETA-D-GLUCOPYRANOSYL-6''-ACETATE |
54542-51-7 | ≥95% | 10mg |
$610.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2126-1mg |
Quercetin-3-O-glucose-6''-acetate |
54542-51-7 | 97.48% | 1mg |
¥ 693 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q32540-5mg |
QUERCETIN-3-O-β-D-GLUCOPYRANOSYL-6''-ACETATE |
54542-51-7 | 5mg |
¥3200.0 | 2021-09-08 | ||
| TRC | Q213660-5mg |
Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate |
54542-51-7 | 5mg |
$884.00 | 2023-05-17 | ||
| abcr | AB253871-10 mg |
Quercetin-3-O-glucose-6''-acetate; 85% |
54542-51-7 | 10 mg |
€238.00 | 2023-07-20 | ||
| ChemFaces | CFN94466-10mg |
Quercetin-3-O-glucose-6''-acetate |
54542-51-7 | >=98% | 10mg |
$318 | 2023-09-19 |
Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate 関連文献
-
Christian Andrea Lopez-Ayuso,Rene Garcia-Contreras,Ravichandran Manisekaran,Mario Figueroa,Ma. Concepción Arenas-Arrocena,Genoveva Hernandez-Padron,Amaury Pozos-Guillén,Laura Susana Acosta-Torres RSC Adv. 2023 13 29784
Quercetin-3-O-beta-D-glucopyranosyl-6"-acetateに関する追加情報
Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate(CAS No. 54542-51-7)の科学的特性と応用可能性
Quercetin-3-O-beta-D-glucopyranosyl-6"-acetateは、フラボノイドの一種であるケルセチンの誘導体で、特にそのグルコシド構造とアセチル化修飾が注目されています。CAS番号54542-51-7で特定されるこの化合物は、抗酸化作用や抗炎症作用など、健康関連分野での潜在的な応用が研究されています。近年、天然由来成分や機能性食品への関心が高まる中、その分子構造と生物学的活性に関する詳細な解析が進められています。
この化合物の名称であるQuercetin-3-O-beta-D-glucopyranosyl-6"-acetateは、その化学構造を反映しています。ケルセチンの3位の水酸基にβ-D-グルコピラノシル基が結合し、さらに6"位がアセチル化されていることが特徴です。このような修飾は、元のケルセチンよ���も水溶性や生体利用能を向上させる可能性があり、サプリメントや医薬品開発における重要な要素として検討されています。
現在、インターネット上では「抗酸化物質 効果」や「フラボノイド 健康メリット」といったキーワードが頻繁に検索されています。Quercetin-3-O-beta-D-glucopyranosyl-6"-acetateは、こうしたユーザーの関心に応える化合物の一つです。特に、酸化ストレスの軽減や免疫機能のサポートに関する研究が進められており、アンチエイジングやウェルネス分野での需要が期待されています。
さらに、Quercetin-3-O-beta-D-glucopyranosyl-6"-acetateの代謝経路や生体内動態に関する研究も重要です。最近のトレンドとして、「腸内細菌 フラボノイド分解」や「バイオアベイラビリティ 向上方法」といった検索クエリが増加しています。この化合物のアセチル化は、腸管からの吸収率に影響を与える可能性があり、今後の研究展開が注目されています。
産業応用の観点では、Quercetin-3-O-beta-D-glucopyranosyl-6"-acetateの安定性と機能性を活かした化粧品原料や食品添加物としての利用が検討されています。特に「スキンケア 天然成分」や「機能性表示食品」に関する消費者ニーズの高まりを受け、その市場可能性はさらに拡大すると予想されます。
科学的な研究においては、54542-51-7というCAS番号で特定されるこの化合物の結晶構造解析やスペクトルデータが重要な情報となります。分析技術の進歩に伴い、NMRや質量分析を用いた詳細な特性評価が可能になっており、品質管理や規格設定の基盤として活用されています。
最後に、Quercetin-3-O-beta-D-glucopyranosyl-6"-acetateの今後の展望として、個別化栄養やプレシジョンヘルスへの応用が挙げられます。遺伝子多型や個人の代謝特性に合わせた機能性成分としての開発が期待されており、学術界と産業界の連携による研究推進が求められています。
54542-51-7 (Quercetin-3-O-beta-D-glucopyranosyl-6"-acetate) 関連製品
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2039-76-1(3-Acetylphenanthrene)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

